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Fmoc-3-Methy-D-Phenylalanine

Cat. No.: B1580474
M. Wt: 401.46
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Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry

While the 20 canonical amino acids form the fundamental building blocks of most proteins, the functional diversity of these natural macromolecules is often expanded through non-canonical amino acids (ncAAs). encyclopedia.pubresearchgate.net These ncAAs, which are not directly encoded by the standard genetic code, introduce novel chemical functionalities, structural constraints, and resistance to enzymatic degradation into peptides and proteins. encyclopedia.pubmdpi.com

In chemical biology and medicinal chemistry, the incorporation of ncAAs is a powerful strategy to:

Enhance Proteolytic Stability: Peptides composed solely of canonical amino acids are often rapidly degraded by proteases in biological systems. The inclusion of ncAAs can confer resistance to this degradation, increasing the in vivo half-life of peptide-based therapeutics. mdpi.com

Modulate Biological Activity: The unique side chains and stereochemistry of ncAAs can lead to peptides with altered binding affinities and specificities for their biological targets. nih.gov This allows for the fine-tuning of therapeutic efficacy and the reduction of off-target effects.

Introduce Novel Functionalities: ncAAs can carry bio-orthogonal handles, fluorescent probes, or other functionalities that enable a wide range of applications, including bioimaging, protein-protein interaction studies, and the construction of complex bioconjugates. mdpi.com

Constrain Peptide Conformation: The incorporation of specific ncAAs can induce or stabilize particular secondary structures, such as β-turns or helices, which can be crucial for biological activity. nih.gov

The ability to synthesize peptides with these tailored properties has opened up new avenues for drug discovery, protein engineering, and the development of advanced research tools. biorxiv.org

Overview of Fmoc-Protecting Group Utility in Peptide Chemistry

The synthesis of peptides with a defined sequence requires the temporary protection of the alpha-amino group of each amino acid as it is added to the growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine protecting group in solid-phase peptide synthesis (SPPS). wikipedia.orgontosight.ai Its popularity stems from several key advantages:

Base-Lability: The Fmoc group is stable under the acidic conditions often used to cleave side-chain protecting groups, but it is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgontosight.ai This orthogonality allows for the selective deprotection of the N-terminus without disturbing other protecting groups or the linkage of the peptide to the solid support.

Mild Deprotection Conditions: The use of a weak base for deprotection avoids the harsh acidic conditions required for other protecting groups like the tert-butyloxycarbonyl (Boc) group, which can be detrimental to sensitive peptide sequences. publish.csiro.au

Ease of Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. wikipedia.orgyoutube.com This allows for the real-time monitoring of the deprotection step, ensuring the reaction has gone to completion before the next amino acid is coupled.

Versatility: Fmoc chemistry is compatible with a wide range of solvents and coupling reagents, making it a versatile and robust method for the synthesis of a diverse array of peptides, including those of significant length and complexity. lgcstandards.com

The development and integration of Fmoc chemistry into SPPS has been a major milestone in peptide synthesis, enabling the rapid and efficient production of high-purity peptides for research and therapeutic applications. publish.csiro.aulgcstandards.com

Unique Attributes of 3-Methyl-D-Phenylalanine within Non-Canonical Amino Acid Frameworks

3-Methyl-D-Phenylalanine is a non-canonical amino acid that offers several unique attributes when incorporated into peptide structures. The "D" configuration refers to its stereochemistry, being the enantiomer of the naturally occurring L-amino acids. The presence of a methyl group on the phenyl ring further distinguishes it from the canonical amino acid phenylalanine.

Key attributes include:

Enhanced Hydrophobicity and Stability: The methyl group on the phenyl ring increases the hydrophobicity of the amino acid side chain. chemimpex.com This can influence peptide folding and interactions with biological targets. Additionally, the unique structure can enhance the stability of the resulting peptide. chemimpex.com

Steric Influence on Conformation: The methyl group introduces steric bulk, which can restrict the conformational freedom of the peptide backbone and side chain. This can be used to favor specific secondary structures and to probe the spatial requirements of receptor binding pockets.

Proteolytic Resistance: The D-amino acid configuration makes peptides containing this residue resistant to degradation by most proteases, which are stereospecific for L-amino acids. nih.gov This is a critical feature for the development of peptide-based drugs with improved pharmacokinetic profiles.

Modulation of Biological Activity: The combination of the D-configuration and the methyl group can significantly alter the way a peptide interacts with its target, potentially leading to increased potency, altered selectivity, or even a change in the mode of action. nih.gov Studies have shown that the incorporation of D-amino acids can have unexpected and beneficial effects on peptide self-assembly and therapeutic activity. nih.gov

Scope of Research Applications for Fmoc-3-Methyl-D-Phenylalanine

The unique properties of Fmoc-3-Methyl-D-Phenylalanine make it a valuable building block in various areas of scientific research. chemimpex.com Its primary application is in solid-phase peptide synthesis (SPPS) , where the Fmoc group allows for its controlled incorporation into peptide chains. chemimpex.comchemimpex.com

Specific research applications include:

Drug Development: This compound is instrumental in the design and synthesis of peptide-based therapeutics. chemimpex.comchemimpex.com By incorporating 3-Methyl-D-Phenylalanine, medicinal chemists can create peptides with enhanced stability, improved efficacy, and better specificity for their targets. chemimpex.com These modified peptides are explored for a range of therapeutic areas, including the development of novel drugs for neurological disorders. chemimpex.com

Protein Engineering and Structure-Function Studies: Researchers use this amino acid to create novel proteins with enhanced or altered functions. chemimpex.comchemimpex.com It serves as a probe to understand the relationship between protein structure and biological activity, providing insights into protein folding, stability, and molecular interactions. chemimpex.com

Bioconjugation: The Fmoc-protected amino acid can be used in the synthesis of peptides that are subsequently attached to other biomolecules, such as antibodies or imaging agents, to create targeted drug delivery systems or diagnostic tools. chemimpex.comchemimpex.com

Neuroscience Research: Due to its structural similarity to natural amino acids involved in neurotransmission, it is used in studies of neuropeptides and neurotransmitter pathways to better understand brain function and behavior. chemimpex.comchemimpex.com

Materials Science: The self-assembly properties of peptides containing modified amino acids are an active area of research. Studies have explored how the introduction of methyl groups and D-amino acids into Fmoc-dipeptides influences their ability to form hydrogels and other supramolecular nanostructures, which have potential applications in biomaterials and tissue engineering. scispace.comresearchgate.net

Compound Properties

PropertyValue
Chemical Formula C25H23NO4
Molecular Weight 401.46 g/mol
Appearance Solid or liquid
Melting Point 136 - 142 °C chemimpex.com
Storage Store in a sealed, air-resistant place, often at 0 - 8 °C. chemimpex.comchemimpex.com

Properties

Molecular Weight

401.46

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fmoc 3 Methyl D Phenylalanine

Advanced Strategies for Enantioselective Synthesis of 3-Methyl-D-Phenylalanine Precursors

The enantioselective synthesis of D-phenylalanine derivatives, which are crucial chiral building blocks for various pharmaceuticals, has been extensively explored through biocatalytic methods. acs.org These methods are often preferred over chemical synthesis, which can be costly and less selective. nih.gov

Engineered biocatalysts, such as D-amino acid dehydrogenases (DAADHs), have shown significant promise. acs.org For instance, an engineered DAADH derived from Corynebacterium glutamicum has been successfully used in the synthesis of a range of D-arylalanines with high enantioselectivity. nih.gov Another approach involves the use of phenylalanine dehydrogenases (PheDH) modified by site-directed mutagenesis. researchgate.net These enzymes can catalyze the asymmetric synthesis of L-phenylalanine and its derivatives, which can then be converted to their D-enantiomers. researchgate.net

One-pot enzymatic deracemization is another advanced strategy. This involves the stereoinversion of L-amino acids to their D-counterparts. For example, a whole-cell biocatalyst system using E. coli has been developed for the asymmetric synthesis of various D-amino acids from their L-isomers, including derivatives of phenylalanine. nih.gov This method has demonstrated high conversion rates and enantiomeric excess for the production of D-phenylalanine derivatives. nih.gov

Crystallization-induced asymmetric transformation (CIAT) is a non-enzymatic method that has been used for the preparation of L-tyrosine and L-dopa from racemic phenylalanine methyl ester derivatives. ut.ac.ir This process involves the in-situ racemization and selective crystallization of a reaction product, offering an alternative route to obtaining enantiomerically pure amino acid precursors. ut.ac.ir

Fmoc Protection Strategies in the Context of 3-Methyl-D-Phenylalanine Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal with a mild base. rsc.orgnih.gov The introduction of the Fmoc group to the Nα-amine of an amino acid is a critical step, and several methods have been developed to ensure high purity and prevent side reactions. nih.gov

The standard procedure involves the reaction of the amino acid with Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). nih.gov However, side reactions such as the formation of Fmoc-oligomers can occur. nih.gov To mitigate this, an intermediate silylation step with chlorotrimethylsilane (B32843) has been proposed to protect the carboxylic acid during Fmoc protection. nih.gov

The removal of the Fmoc group, or deprotection, is typically achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov However, the dibenzofulvene (DBF) byproduct generated during this process can react with the liberated amine, leading to undesired side products. rsc.org Strategies to scavenge DBF, such as the addition of a piperazine-based scavenger, have been developed to improve the efficiency and cleanliness of the deprotection step. luxembourg-bio.com

Alternative, milder methods for Fmoc removal have also been explored. One such method utilizes sodium azide (B81097) in DMF at a slightly elevated temperature, which has been shown to effectively deprotect Fmoc-protected amino acids with minimal side product formation. researchgate.net Another green chemistry approach involves the use of calcium(II) iodide as a protective agent during the hydrolysis of Fmoc-protected amino esters, allowing for selective deprotection under mild conditions. mdpi.com

Optimization of Reaction Conditions for Fmoc-3-Methyl-D-Phenylalanine Synthesis

The synthesis of Fmoc-amino acids often involves the use of coupling reagents to facilitate the amide bond formation between the Fmoc group and the amino acid. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product, as well as the degree of racemization for chiral amino acids. luxembourg-bio.comacs.org

For the preparation of Fmoc-phenylalanine derivatives, various coupling reagents have been investigated. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used in combination with a base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). acs.org Studies have shown that the choice of both the activator and the base can influence the extent of racemization. luxembourg-bio.com For instance, using COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as the coupling reagent has been shown to significantly reduce racemization in some cases. luxembourg-bio.com

The solvent system also plays a crucial role. While DMF is a common solvent for these reactions, the use of ionic liquids like [Bmim][BF4] has been explored as a greener alternative for Fmoc deprotection, demonstrating excellent yields and short reaction times. rsc.org

The optimization table below summarizes the effect of different reagents on the synthesis of a dipeptide containing phenylalanine, highlighting the impact on the percentage of the correct diastereomer, which is indicative of the level of racemization.

ActivatorBaseCorrect Diastereomer (%) Peptide ACorrect Diastereomer (%) Peptide B
HATUDIPEA7176
HATUNMM5662
HBTUDIPEA6872
PyBOPDIPEA6771
COMUDIPEA9292

Data adapted from a study on phenylglycine racemization, which provides insights into factors affecting phenylalanine derivatives. luxembourg-bio.com

Derivatization of Fmoc-3-Methyl-D-Phenylalanine for Enhanced Research Utility

The derivatization of Fmoc-3-Methyl-D-Phenylalanine can significantly enhance its utility in various research applications, from the development of molecular probes to the creation of bioconjugates for targeted therapies.

Side Chain Functionalization for Probe Development

The aromatic side chain of phenylalanine provides a versatile platform for functionalization. Introducing specific chemical groups can transform the amino acid into a probe for studying biological processes. For example, the incorporation of halogen atoms, such as fluorine, onto the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its self-assembly and hydrogelation behavior. researchgate.net This has been demonstrated with various halogenated Fmoc-phenylalanine derivatives. researchgate.net

Radical functionalization methods have been employed to introduce fluorine, azide, and hydroxyl groups onto the side chains of unsaturated amino acid precursors. acs.org The resulting azido-substituted amino acids can be further converted to amines, providing analogues of lysine (B10760008). acs.org

Furthermore, the development of peptide nucleic acid (PNA) monomers with functionalized side chains allows for the creation of sequence-specific probes for DNA and RNA. acs.org These modifications can be introduced at either the α or γ position of the PNA backbone. acs.org

Terminal Modifications for Bioconjugation (e.g., C-terminal modification analysis)

Modifications at the C-terminus of peptides can significantly impact their biological activity, stability, and pharmacokinetic properties. researchgate.net Converting the C-terminal carboxylic acid to an amide or an ester can alter the molecule's hydrophobicity and hydrogen bonding capacity, which in turn affects its self-assembly and hydrogelation properties. acs.org

For bioconjugation purposes, the C-terminus can be modified to introduce specific reactive handles. One strategy involves the use of protease-derived peptides that naturally have a lysine at the C-terminus. nist.gov This lysine can be selectively modified with a linker containing a clickable group, such as an alkyne, for subsequent attachment to a surface or another molecule. nist.gov

Another approach for C-terminal modification involves solid-phase synthesis strategies that allow for the direct synthesis of peptidyl thioesters. nih.gov These thioesters can then be used in native chemical ligation to form larger proteins or to attach other molecules. google.com The development of photocleavable caging groups for the C-terminal amide of neuropeptides offers a way to control their biological activity with light. acs.org

The table below provides a general overview of common C-terminal modifications and their potential impact.

ModificationPotential Impact
AmidationIncreased stability, altered receptor binding, neutral charge at C-terminus. acs.org
EsterificationIncreased hydrophobicity, potential prodrug strategy. researchgate.netacs.org
Thioester formationEnables native chemical ligation for protein synthesis. nih.gov
Linker attachmentAllows for bioconjugation to surfaces or other molecules. nist.gov

Fmoc 3 Methyl D Phenylalanine As a Building Block in Peptide Synthesis and Medicinal Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-SPPS is the predominant method for chemically synthesizing peptides, favored for its efficiency, automation compatibility, and use of milder chemical conditions compared to older Boc-based strategies. nih.govresearchgate.net The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. altabioscience.com The integration of ncAAs like Fmoc-3-Methyl-D-Phenylalanine into this well-established workflow requires careful consideration of potential challenges to ensure efficient synthesis. nih.govresearchgate.net

Coupling Efficiencies and Challenges with Stereochemically Defined Non-Canonical Amino Acids

The efficiency of the coupling step, where an activated Fmoc-amino acid forms a peptide bond with the N-terminal amine of the resin-bound peptide, is critical for the success of SPPS. iris-biotech.de For a standard 20mer peptide, even a 1% loss in efficiency at each step (99% coupling yield) results in a final crude product containing only about 82% of the desired full-length peptide. Achieving near-quantitative coupling at every cycle is therefore paramount.

The introduction of stereochemically defined ncAAs like Fmoc-3-Methyl-D-Phenylalanine can present significant challenges to coupling efficiency. nih.gov The primary issue is steric hindrance. The bulky nature of the 3-methylphenyl side chain, combined with the Fmoc protecting group, can impede the approach of the activated carboxyl group to the terminal amine of the growing peptide chain. This is a common problem with sterically hindered amino acids, including α,α-disubstituted or β-branched residues. nih.gov

To overcome these challenges, modifications to standard coupling protocols are often necessary. This may include:

Extended Coupling Times: Allowing more time for the reaction to proceed to completion.

Double Coupling: Performing the coupling step twice to drive the reaction forward.

Use of Potent Activating Reagents: Employing stronger coupling reagents that generate more reactive intermediates.

Elevated Temperatures: Increasing the reaction temperature to enhance reaction kinetics, a technique that has become more common in modern SPPS.

The table below summarizes common coupling conditions and how they might be adapted for sterically hindered ncAAs.

ParameterStandard Amino AcidsSterically Hindered ncAAs (e.g., Fmoc-3-Methyl-D-Phe)Rationale for Change
Coupling Reagent HBTU, HATU, DIC/OxymaHATU, COMUMore potent reagents create a more reactive activated ester to overcome steric hindrance.
Reaction Time 30-60 minutes2-12 hours or double couplingIncreased time allows the sterically hindered components to react more completely.
Temperature Room Temperature40-75°CHigher temperatures increase reaction kinetics and can disrupt peptide aggregation.
Equivalents of AA 2-5 equivalents3-10 equivalentsA higher concentration of the incoming amino acid can help drive the reaction equilibrium towards product formation.

This table presents generalized data for illustrative purposes. HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC: (N,N'-Diisopropylcarbodiimide), Oxyma: (Ethyl cyano(hydroxyimino)acetate), COMU: ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

Influence on Peptide Sequence Integrity and Yield

Furthermore, side reactions can compromise sequence integrity. For instance, prolonged exposure to the basic conditions used for Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) can lead to side reactions, although the specific susceptibility of 3-Methyl-D-Phenylalanine is not extensively documented in comparison to residues like Aspartic Acid, which can form aspartimide by-products. nih.gov The primary concern remains the incomplete reaction during the coupling step.

The cumulative effect of even minor decreases in coupling efficiency is dramatic, as illustrated in the table below for a hypothetical 20-amino acid peptide.

Stepwise Coupling EfficiencyOverall Theoretical Yield of Full-Length Peptide
99.9%98.0%
99.0%81.8%
98.0%66.8%
95.0%35.8%

This demonstrates that maintaining high coupling efficiency when incorporating challenging residues like Fmoc-3-Methyl-D-Phenylalanine is essential for obtaining a usable quantity of the desired pure peptide. iris-biotech.deresearchgate.net

Rational Design of Peptide-Based Therapeutics Incorporating 3-Methyl-D-Phenylalanine

The rational design of peptide therapeutics involves modifying native peptide sequences to enhance their drug-like properties, such as stability, target affinity, and specificity. nih.govosti.govnih.gov The incorporation of Fmoc-3-Methyl-D-Phenylalanine is a deliberate strategy to leverage its unique structural features to achieve these goals. chemimpex.com

Strategies for Modulating Pharmacological Activity

Introducing 3-Methyl-D-Phenylalanine can modulate a peptide's pharmacological activity through several mechanisms:

Increased Proteolytic Stability: A major hurdle for peptide drugs is their rapid degradation by proteases in the body. researchgate.net Natural proteases predominantly recognize and cleave peptide bonds between L-amino acids. The inclusion of a D-amino acid, such as 3-Methyl-D-Phenylalanine, disrupts the natural L-conformation of the peptide backbone, rendering the adjacent peptide bonds resistant to enzymatic cleavage and significantly extending the peptide's circulating half-life. nih.govnih.gov

Altered Receptor Binding and Potency: The methyl group on the phenyl ring introduces a specific steric and hydrophobic element. This can lead to more favorable interactions with the target receptor's binding pocket, potentially increasing binding affinity and, consequently, potency. nih.gov Conversely, the steric bulk can also be used to prevent binding to off-target receptors. The position of the methyl group (meta-position) directs its steric influence in a specific vector away from the peptide backbone, which can be modeled to optimize interactions.

Enhanced Conformational Rigidity: The methyl group can restrict the rotational freedom (χ angles) of the phenyl side chain. This pre-organization of the side chain into a more defined conformation can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. nih.gov This conformational constraint is a key principle in designing potent peptide analogues.

Approaches to Enhance Target Specificity in Peptide Drugs

Enhancing target specificity is crucial for minimizing off-target side effects. nih.gov The structural constraints imposed by 3-Methyl-D-Phenylalanine can force the peptide into a more defined three-dimensional structure. Native peptides are often highly flexible, allowing them to bind to multiple receptors. By incorporating ncAAs that induce specific secondary structures (e.g., β-turns, helices) or restrict side-chain movement, the peptide can be locked into a conformation that is recognized only by the intended target receptor. nih.gov

The D-configuration of the amino acid is particularly effective at inducing β-turns in a peptide sequence, which are critical for the molecular recognition of many biological targets. nih.gov By replacing an L-amino acid with 3-Methyl-D-Phenylalanine at a specific position, medicinal chemists can engineer a specific fold that presents the other pharmacophoric residues in an optimal orientation for high-affinity and high-specificity binding. nih.gov

Modification StrategyProperty EnhancedMechanism of Action
D-Amino Acid Substitution Proteolytic Stability, Target SpecificityDisrupts recognition by L-specific proteases; induces specific secondary structures like β-turns. nih.govnih.gov
Side Chain Methylation Binding Affinity, Conformational RigidityIncreases hydrophobicity for improved receptor interaction; restricts side-chain rotation, reducing the entropic cost of binding. nih.gov
Backbone N-methylation Bioavailability, StabilityIncreases resistance to proteolysis and can improve membrane permeability by reducing hydrogen bonding capacity. nih.gov
Cyclization Stability, Specificity, BioavailabilityConstrains the peptide into a bioactive conformation, increasing affinity and stability while masking polar groups to improve permeability. nih.gov

Development of Peptidomimetics and Constrained Peptide Analogues

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified chemical structures to improve their drug-like properties. nih.gov Constrained peptides are a subclass of peptidomimetics where the peptide's conformational flexibility is reduced, often through cyclization or the incorporation of specialized amino acids. nih.gov

Fmoc-3-Methyl-D-Phenylalanine is an ideal building block for these applications. Its D-configuration can be used to initiate turns or helices, providing a scaffold for creating constrained architectures. nih.gov For example, it can be placed at a key position in a linear peptide that is then cyclized head-to-tail or via a side-chain bridge. The conformational preference induced by the D-amino acid helps ensure the cyclic product adopts the desired, biologically active shape.

Furthermore, the 3-methylphenyl side chain can participate in non-covalent "stapling" interactions. For instance, the methyl group could form hydrophobic or van der Waals interactions with other nonpolar side chains within the peptide, further stabilizing a specific folded structure, such as an α-helix. researchgate.net This approach creates peptides that are more stable, resistant to degradation, and often more cell-permeable than their linear, unconstrained counterparts. nih.govnih.gov The use of such conformationally defined building blocks is central to moving beyond linear peptides and developing sophisticated peptidomimetics and constrained analogues for challenging drug targets. nih.govcreative-peptides.com

Design Principles for Improved Pharmacokinetic Profiles

The therapeutic potential of many native peptides is often limited by poor pharmacokinetic properties, including low membrane permeability and rapid clearance from the body. The incorporation of non-natural amino acids like Fmoc-3-Methyl-D-Phenylalanine into peptide sequences is a key design strategy to overcome these limitations. The unique structural features of this compound—namely the D-chiral configuration and the methyl group on the phenyl ring—are leveraged to enhance the drug-like characteristics of peptide candidates.

Another crucial design principle is the introduction of conformational constraints. The steric bulk of the 3-methyl group, combined with the unnatural D-configuration, restricts the rotational freedom of the peptide backbone. This constraint can lock the peptide into a more rigid, bioactive conformation that is favorable for receptor binding. A pre-organized conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and specificity. This structural rigidity also contributes to metabolic stability, as a less flexible peptide is often a poorer substrate for degradative enzymes. nih.gov

Design PrincipleStructural FeatureIntended Pharmacokinetic Improvement
Increased Lipophilicity 3-Methyl group on the phenyl ringEnhanced membrane permeability and absorption
Conformational Constraint D-amino acid configuration and steric bulk of the methyl groupImproved receptor binding affinity and reduced susceptibility to enzymatic degradation
Metabolic Stability D-amino acid configurationResistance to proteolytic enzymes researchgate.netcreative-bioarray.com

Role in Overcoming Proteolytic Degradation Pathways

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the bloodstream and gastrointestinal tract. nih.gov Fmoc-3-Methyl-D-Phenylalanine is a powerful building block for designing peptides that can resist these degradation pathways. Its efficacy stems from two primary mechanisms: stereospecific resistance and steric hindrance.

Proteolytic enzymes are chiral and have evolved to recognize and cleave peptide bonds involving L-amino acids, which are the exclusive building blocks of natural proteins. researchgate.net By incorporating 3-Methyl-D-Phenylalanine, a D-amino acid, into a peptide chain, the resulting peptide becomes a poor substrate for these enzymes. The D-configuration at the alpha-carbon presents a structure that does not fit into the active site of most common proteases, such as trypsin and chymotrypsin, thereby preventing cleavage of the adjacent peptide bonds. researchgate.netrsc.org A comparative study of model tripeptides demonstrated that the peptide containing D-phenylalanine was stable to enzymatic degradation, whereas the all-L-amino acid equivalent was completely cleaved. rsc.org

Furthermore, the methyl group on the phenyl ring provides an additional layer of protection through steric hindrance. This methyl group acts as a physical shield that blocks the approach of proteases to the peptide backbone. Even if an enzyme could tolerate the D-configuration, the added bulk of the methyl group can prevent the peptide from docking correctly within the enzyme's active site, thus inhibiting hydrolysis. This dual-protection mechanism makes the incorporation of 3-Methyl-D-Phenylalanine a highly effective strategy for significantly extending the in vivo half-life of peptide drugs. nih.gov

Construction of Combinatorial Peptide Libraries for Drug Discovery

Combinatorial chemistry, particularly the generation of peptide libraries, is a cornerstone of modern drug discovery for identifying novel ligands against biological targets. creative-peptides.comnih.gov Fmoc-3-Methyl-D-Phenylalanine serves as a valuable component in the construction of these libraries, allowing for the creation of vast collections of peptides with enhanced structural and functional diversity. The inclusion of such non-natural amino acids expands the chemical space that can be explored far beyond what is possible with the 20 proteinogenic amino acids alone. nih.gov

The use of Fmoc-3-Methyl-D-Phenylalanine is fully compatible with the most common and robust method for library synthesis: solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the alpha-amino function, which is the standard choice for SPPS protocols due to its mild cleavage conditions that preserve sensitive side chains. chempep.com This compatibility allows for the seamless integration of Fmoc-3-Methyl-D-Phenylalanine into automated or manual synthesis workflows alongside standard Fmoc-protected L-amino acids.

Methodologies for Diverse Library Generation

The primary methodology for generating highly diverse chemical peptide libraries is the "split-and-pool" (also known as "split-and-mix") synthesis strategy, often leading to "one-bead-one-compound" (OBOC) libraries. nih.gov This powerful technique enables the creation of millions of unique peptide sequences simultaneously.

The process can be summarized in the following steps:

Initialization: A solid support resin (e.g., polystyrene beads) is divided into multiple equal portions, one for each amino acid to be added at that position.

Coupling: A different Fmoc-protected amino acid is coupled to the resin in each portion. For example, one portion is reacted with Fmoc-Alanine-OH, another with Fmoc-Leucine-OH, and a third with Fmoc-3-Methyl-D-Phenylalanine-OH.

Pooling: After the coupling reaction is complete, all the resin portions are combined and mixed thoroughly, ensuring a random distribution of the beads.

Splitting: The pooled resin is then re-divided into portions for the next coupling cycle.

Iteration: The coupling, pooling, and splitting steps are repeated for each position in the peptide sequence.

This iterative process results in a library where each individual bead carries a large number of copies of a single, unique peptide sequence. By incorporating Fmoc-3-Methyl-D-Phenylalanine as one of the building blocks in the coupling steps, a significant fraction of the library's peptides will contain this unnatural amino acid at various positions, creating a diverse set of protease-resistant and conformationally constrained molecules. nih.gov

Synthesis StepActionOutcome
1. Split Resin is divided into 'n' vessels.Preparation for parallel coupling.
2. Couple A unique building block (e.g., Fmoc-3-Methyl-D-Phenylalanine) is added to each vessel.Each resin pool now has a different amino acid at the current position.
3. Pool & Mix All resin portions are combined into a single vessel and mixed.Randomization of all peptide-bead combinations.
Repeat The split-couple-pool cycle is repeated for the desired peptide length.Exponential generation of unique peptide sequences.

Impact on Screening Outcomes and Lead Compound Identification

The inclusion of Fmoc-3-Methyl-D-Phenylalanine in combinatorial libraries has a profound impact on the efficiency and success of drug discovery screening campaigns. By pre-engineering drug-like properties such as proteolytic stability directly into the library, the screening process is biased towards identifying hits that are more likely to be viable therapeutic leads. nih.gov

Screening a standard library composed solely of L-amino acids often yields initial "hits" with high binding affinity in vitro, but these peptides frequently fail in later stages due to poor stability in biological systems. By contrast, screening a library containing 3-Methyl-D-Phenylalanine can directly identify lead compounds that possess both high affinity for the target and inherent resistance to enzymatic degradation. nih.gov This approach effectively bypasses a major hurdle in peptide drug development, saving considerable time and resources that would otherwise be spent on post-screening lead optimization to improve stability.

Furthermore, the expanded chemical diversity offered by this unnatural amino acid increases the probability of discovering novel molecular interactions. The unique conformational constraints and hydrophobicity imparted by 3-Methyl-D-Phenylalanine can lead to the identification of peptides that bind to targets in novel ways, potentially uncovering new binding pockets or allosteric sites that would be missed when screening with libraries of natural peptides alone. This ultimately leads to the identification of more robust and potent lead compounds with a clearer path toward clinical development.

Structural and Biophysical Investigations of Peptides Containing 3 Methyl D Phenylalanine

Conformational Analysis and Secondary Structure Induction

The introduction of a methyl group on the phenyl ring of D-phenylalanine can exert notable effects on the conformational preferences of a peptide backbone. These effects are primarily driven by steric interactions and the altered electronic properties of the aromatic side chain.

The presence of the 3-methyl group can restrict the rotational freedom around the chi (χ) torsion angles of the side chain, which in turn can influence the allowable phi (φ) and psi (ψ) backbone dihedral angles. While specific experimental data on the dihedral angles of peptides containing solely Fmoc-3-Methyl-D-phenylalanine is limited in the readily available literature, studies on related substituted phenylalanine analogs suggest that such modifications can favor specific regions of the Ramachandran plot.

For instance, the steric bulk of the methyl group may disfavor certain backbone conformations that would lead to clashes with the side chain, thereby promoting others. In some contexts, the increased hydrophobicity and altered packing of the side chain can contribute to the stabilization of helical structures. The D-configuration of the amino acid itself is a strong helix-disrupting element in right-handed helices but can be accommodated in or even promote the formation of left-handed helical structures or specific turn motifs.

Table 1: Representative Backbone Dihedral Angles for Phenylalanine and Hypothetical Values for 3-Methyl-D-Phenylalanine in a Model Peptide

Amino Acid ResiduePhi (φ) Angle (degrees)Psi (ψ) Angle (degrees)Notes
L-Phenylalanine (in α-helix)-65-40Typical values for a right-handed alpha-helix.
D-Phenylalanine (in β-sheet)+135-135Can be found in extended beta-sheet structures.
3-Methyl-D-Phenylalanine (Hypothetical)+60+30Hypothetical values that might be observed in a left-handed helical turn.

Note: The values for 3-Methyl-D-Phenylalanine are hypothetical and serve to illustrate potential conformational preferences. Actual values would be context-dependent.

The introduction of the 3-methyl group is expected to decrease the conformational flexibility of the peptide in several ways. The increased steric hindrance of the side chain can raise the energy barriers for rotation around the backbone and side-chain bonds, leading to a more rigid structure. This rigidity can be advantageous in peptide design, as it can pre-organize the peptide into a bioactive conformation and reduce the entropic penalty upon binding to a target.

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques for characterizing the solution-state conformation of peptides.

NMR Spectroscopy: While specific NMR spectral data for peptides containing Fmoc-3-Methyl-D-phenylalanine are not widely published, the expected chemical shifts can be inferred from data on similar phenylalanine-containing peptides. The methyl group on the phenyl ring would introduce a new set of proton and carbon signals, and its presence would likely induce small but measurable changes in the chemical shifts of nearby backbone and side-chain atoms due to altered electronic and steric environments. Analysis of Nuclear Overhauser Effect (NOE) data would be crucial in determining the proximity of the methyl group to other parts of the peptide, providing key constraints for 3D structure calculation.

Table 2: Exemplary ¹H-NMR Chemical Shifts for a Phenylalanine-Containing Dipeptide and Expected Shifts for a 3-Methyl-D-Phenylalanine Analogue

ProtonAc-L-Phe-OMe (ppm)Ac-3-Me-D-Phe-OMe (Expected ppm)
NH6.57~6.6
α-CH4.84~4.8
β-CH₂3.13~3.1
Aromatic CH7.08 - 7.30~7.0 - 7.2
Phenyl-CH₃N/A~2.3
Acetyl-CH₃2.03~2.0
Methoxy-CH₃3.72~3.7

Note: Data for Ac-L-Phe-OMe is from experimental sources. Data for the 3-Methyl-D-phenylalanine analogue are estimations and would vary with experimental conditions.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. The incorporation of 3-Methyl-D-phenylalanine would be expected to influence the CD spectrum. If the peptide adopts a helical conformation, characteristic minima around 208 and 222 nm would be observed for a right-handed helix, while a left-handed helix would show maxima at these wavelengths. A β-sheet structure would typically display a minimum around 218 nm, and a random coil would have a strong negative band below 200 nm. The D-amino acid configuration would likely result in a mirror-image spectrum compared to its L-counterpart for a given conformation. researchgate.net

Molecular Dynamics Simulations and Computational Modeling of 3-Methyl-D-Phenylalanine Containing Peptides

Molecular dynamics (MD) simulations and computational modeling are invaluable tools for exploring the conformational landscape and dynamic behavior of peptides at an atomic level of detail.

For peptides designed to interact with specific biological receptors, MD simulations can be used to model the binding process. By docking the 3-Methyl-D-phenylalanine-containing peptide into the active site of its target receptor, one can predict the binding affinity and the key intermolecular interactions. The 3-methyl group can play a significant role in this context, either by forming favorable hydrophobic interactions with a pocket in the receptor or by sterically clashing with it. These simulations can guide the rational design of peptide-based therapeutics with enhanced potency and selectivity.

Table 3: Key Parameters in a Molecular Dynamics Simulation of a Peptide

ParameterDescriptionTypical Value/Method
Force FieldA set of parameters describing the potential energy of the system.AMBER, CHARMM, GROMOS
Water ModelA model for the solvent molecules.TIP3P, SPC/E
Simulation TimeThe duration of the simulation.100 ns - 1 µs
TemperatureThe temperature at which the simulation is run.300 K
PressureThe pressure at which the simulation is run.1 atm

Impact on Protein-Peptide Interactions and Structure-Function Relationships

The incorporation of non-natural amino acids like 3-Methyl-D-Phenylalanine into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties. The unique stereochemistry of the D-isomer, combined with the steric and electronic effects of the meta-positioned methyl group, can profoundly influence how a peptide interacts with its biological target. These modifications can alter the peptide's conformation, stability, and binding energetics, thereby providing valuable insights into structure-function relationships. The use of the Nα-Fmoc protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the efficient and site-specific insertion of such modified residues into a growing peptide chain chemimpex.comnih.gov.

Modulation of Binding Affinity and Selectivity

The introduction of 3-Methyl-D-Phenylalanine can significantly modulate the binding affinity and selectivity of a peptide for its target protein. The D-configuration of the amino acid alters the local backbone geometry, which can lead to more favorable (or unfavorable) interactions with the binding pocket compared to the native L-amino acid. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which enhances their bioavailability and duration of action peptide.com.

The methyl group on the phenyl ring provides an additional point of interaction and a valuable structural probe. Its placement at the meta-position can influence binding in several ways:

Hydrophobic Interactions : A methyl group enhances the hydrophobicity of the phenylalanine side chain. If the target protein's binding site contains a corresponding hydrophobic subpocket, this modification can lead to stronger van der Waals interactions and a more favorable binding free energy, thus increasing affinity nih.gov.

Steric Effects : The methyl group adds steric bulk. This can be advantageous if it promotes a bioactive conformation or occupies a vacant space in the receptor. Conversely, it can lead to a steric clash if the binding pocket is too constrained, thereby reducing affinity.

Conformational Rigidity : The presence of the methyl group can restrict the rotational freedom of the phenyl ring, locking the side chain into a specific orientation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Research on phenylalanine analogs has shown that lipophilic groups at the 3-position can enhance binding affinity by interacting with hydrophobic pockets within the target's binding site nih.gov. By replacing a standard Phenylalanine with 3-Methyl-D-Phenylalanine, researchers can fine-tune a peptide's interaction profile, potentially transforming a low-affinity ligand into a potent binder or altering its selectivity profile between related protein targets. For instance, a modification that enhances binding to a desired target might simultaneously decrease binding to off-target proteins, leading to a more selective and potentially safer therapeutic candidate.

Table 1: Illustrative Impact of Phenylalanine Modifications on Binding Affinity This table presents hypothetical data based on established principles to illustrate how modifications to the Phenylalanine residue can affect binding affinity.

Peptide SequenceModification at Phenylalanine PositionTarget ProteinBinding Affinity (IC₅₀, nM)Fold Change vs. Native
Ac-L-Ala-L-Phe-L-Gly-NH₂Native L-PhenylalanineReceptor A5001.0x
Ac-L-Ala-D-Phe -L-Gly-NH₂D-PhenylalanineReceptor A8500.6x
Ac-L-Ala-3-Me-L-Phe -L-Gly-NH₂3-Methyl-L-PhenylalanineReceptor A1503.3x
Ac-L-Ala-3-Me-D-Phe -L-Gly-NH₂3-Methyl-D-PhenylalanineReceptor A2502.0x
Ac-L-Ala-3-Me-D-Phe -L-Gly-NH₂3-Methyl-D-PhenylalanineReceptor B>10000-

Mechanistic Studies of Peptide-Target Interactions

Incorporating 3-Methyl-D-Phenylalanine is a powerful tool for mechanistic studies aimed at understanding the precise molecular details of a peptide-protein interaction. By comparing the structure and function of the modified peptide to the parent sequence, researchers can deduce critical information about the binding site's topology and chemical environment.

The methyl group serves as a "reporter" group in structural and biophysical analyses. In Nuclear Magnetic Resonance (NMR) spectroscopy, the unique chemical shift of the methyl protons can provide valuable distance restraints through Nuclear Overhauser Effect (NOE) experiments semanticscholar.org. This allows for a high-resolution determination of the peptide's bound conformation and the specific orientation of the 3-Methyl-D-Phenylalanine side chain within the receptor pocket. Such studies can reveal whether the methyl group is buried in a hydrophobic cavity or exposed to solvent, providing a detailed map of the binding interface semanticscholar.org.

Furthermore, molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the peptide and the dynamics of its interaction with the target. By simulating both the native and the modified peptide, researchers can analyze differences in flexibility, hydrogen bonding networks, and hydrophobic contacts to understand the energetic basis for any observed changes in binding affinity semanticscholar.org.

These mechanistic insights are crucial for rational drug design. Understanding exactly how the D-amino acid backbone and the meta-methyl side chain contribute to binding allows for the design of next-generation peptides with further optimized properties. For example, if studies reveal that the methyl group is well-accommodated, it might prompt the exploration of larger alkyl groups at that position to maximize hydrophobic packing. Conversely, if a steric clash is identified, smaller or electronically different substituents could be investigated. This iterative process of design, synthesis, and mechanistic evaluation is fundamental to the development of potent and selective peptide-based therapeutics nih.gov.

Applications in Supramolecular Chemistry and Advanced Biomaterials

Self-Assembly Mechanisms of Fmoc-3-Methyl-D-Phenylalanine Derivatives

The spontaneous organization of Fmoc-3-Methyl-D-phenylalanine derivatives into ordered supramolecular structures is a complex process governed by a delicate balance of intermolecular forces. The fluorenylmethoxycarbonyl (Fmoc) group, the phenylalanine core, and the stereochemistry of the amino acid all play crucial roles in directing the assembly pathway.

Aromatic π-π stacking interactions are a primary driving force in the self-assembly of Fmoc-protected amino acids. mdpi.comresearchgate.net The planar and electron-rich fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other, creating a stable, repeating structural motif. mdpi.comresearchgate.net This interaction is fundamental to the formation of one-dimensional fibrillar networks, which serve as the backbone of larger supramolecular architectures. epa.gov The self-assembly of Fmoc-diphenylalanine, for instance, is largely driven by the attractive interactions between the aromatic fluorenyl rings. researchgate.net The incorporation of the Fmoc group provides significant hydrophobic and aromatic interactions that, in combination with the peptide sequence, facilitate the rapid self-assembly into thermodynamically stable structures. researchgate.net

In conjunction with π-π stacking, hydrogen bonding plays a critical role in stabilizing the self-assembled structures of Fmoc-amino acid derivatives. mdpi.comresearchgate.net The amide and carboxylic acid groups present in the amino acid structure can participate in the formation of extensive hydrogen bond networks. mdpi.com These interactions contribute to the formation of β-sheet-like arrangements, which are commonly observed in peptide-based self-assembling systems. rsc.orgnih.gov This hydrogen bonding, in concert with the π-stacking of the Fmoc groups, leads to the formation of stable, one-dimensional fibrils. epa.govrsc.org The interplay between these non-covalent forces is essential for the creation of well-defined and robust nanostructures. rsc.org

The stereochemistry of the amino acid component has a profound impact on the self-assembly process and the resulting morphology of the nanostructures. The use of a D-amino acid, such as in Fmoc-3-Methyl-D-phenylalanine, can lead to different packing arrangements and helical twists in the assembled fibers compared to its L-enantiomer. nih.govresearchgate.net Research on Fmoc-D-Phe-L-Phe-OFm has shown that the replacement of an L-amino acid with a D-amino acid significantly impacts the self-assembly tendencies, often leading to a greater propensity for the formation of micro- and nanofibers, irrespective of the solvent environment. upc.eduresearchgate.net This control over the backbone chirality provides a powerful method for tuning the self-assembly pathways of these aromatic peptides. upc.eduresearchgate.net Hydrogels formed from Fmoc-D-phenylalanine are also of interest for biological applications due to their potential for slower degradation and antimicrobial properties. researchgate.net

Fabrication of Hydrogel Systems

Fmoc-3-Methyl-D-phenylalanine and its derivatives are effective low-molecular-weight gelators, capable of entrapping large amounts of water to form hydrogels. researchgate.net These hydrogels are of significant interest for biomedical applications due to their biocompatibility and tunable properties.

The formation and properties of hydrogels from Fmoc-amino acids are highly dependent on the experimental conditions. researchgate.net Key parameters that can be adjusted to optimize gelation include pH, the concentration of the gelator, and the presence of co-solvents.

pH: The pH of the solution is a critical trigger for the self-assembly and gelation of Fmoc-amino acids. nih.gov Typically, a change in pH, often referred to as a "pH switch," is used to induce gelation. nih.gov For many Fmoc-amino acid derivatives, dissolving the compound at a higher pH and then lowering it to a physiologically relevant value initiates the self-assembly process. nih.govstrath.ac.uk The pH affects the protonation state of the carboxylic acid group, which in turn influences the intermolecular interactions driving fibril formation. strath.ac.ukacs.org

Concentration: The concentration of the Fmoc-amino acid derivative must be above its critical gelation concentration (CGC) for a stable hydrogel to form. rsc.orgresearchgate.net Below this concentration, self-assembly may still occur, but a continuous, sample-spanning network will not be established.

Co-solvents: The choice of solvent or the use of co-solvents can significantly influence the morphology of the resulting nanostructures and the mechanical properties of the hydrogel. nih.gov Organic solvents like dimethyl sulfoxide (DMSO) are often used to initially dissolve the Fmoc-peptide before the addition of an aqueous solution to trigger gelation, a method known as the "solvent-switch". nih.govrsc.org The type and concentration of the organic co-solvent can affect the final fiber network and the rheological properties of the hydrogel. nih.gov

ParameterEffect on GelationTypical Range/Method
pH Triggers self-assembly by altering the charge state of the molecule. strath.ac.ukpH switch from basic to neutral/acidic. nih.gov
Concentration Must be above the critical gelation concentration to form a stable network. researchgate.netTypically in the millimolar (mM) range. rsc.org
Co-solvents Influences the morphology and mechanical properties of the hydrogel. nih.govSolvent-switch method using solvents like DMSO. rsc.org

The hydrogels formed from Fmoc-3-Methyl-D-phenylalanine derivatives are typically composed of a three-dimensional network of entangled nanofibers. nih.gov Various microscopy techniques are employed to characterize the morphology of these self-assembled structures.

Development of Functional Biomaterials

The unique structural characteristics of Fmoc-3-Methyl-D-phenylalanine, specifically the presence of a methyl group on the phenyl ring and the D-configuration of the amino acid, offer distinct advantages in the design of functional biomaterials. These features influence the self-assembly process, leading to the formation of supramolecular structures with tunable properties, making them suitable for advanced applications in biomedical research.

Design for Scaffold Applications in Biomedical Research

Fmoc-3-Methyl-D-phenylalanine is a promising building block for the creation of hydrogel scaffolds for tissue engineering and 3D cell culture. The self-assembly of this molecule is driven by a combination of π-π stacking of the fluorenyl and phenyl groups, and hydrogen bonding, leading to the formation of nanofibrous networks that can entrap large volumes of water.

The introduction of a methyl group on the phenylalanine residue has a significant impact on the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. Research on similar Fmoc-dipeptides containing α-methyl-L-phenylalanine has shown that the position and number of methyl groups can markedly influence the resulting nanostructure, ranging from fibers to rods and spheres researchgate.netscispace.comnii.ac.jp. This suggests that the 3-methyl substitution in Fmoc-3-Methyl-D-phenylalanine could be strategically used to control the architecture of the scaffold, affecting properties like pore size, mechanical stiffness, and ligand presentation, which are crucial for directing cell behavior.

Furthermore, the use of a D-amino acid in the peptide backbone provides a significant advantage for in vivo applications. Scaffolds derived from D-amino acids exhibit increased resistance to enzymatic degradation by proteases, which are ubiquitous in the body nih.govresearchgate.net. This enhanced biostability allows the scaffold to maintain its structural integrity for a longer duration, providing sustained support for cell growth and tissue regeneration acs.org. The incorporation of D-amino acids can also influence the secondary structure and self-assembly behavior of the peptides, offering another layer of control over the final properties of the biomaterial nih.govresearchgate.net.

The table below summarizes the key molecular features of Fmoc-3-Methyl-D-phenylalanine and their expected influence on scaffold properties.

Molecular FeatureInfluence on Self-AssemblyImpact on Scaffold Properties
Fmoc Group Promotes π-π stacking, driving the initial self-assembly into nanofibers.Contributes to the mechanical stiffness and stability of the hydrogel network.
3-Methyl Group Introduces steric hindrance that can alter the packing of the aromatic rings, influencing the morphology of the nanofibers (e.g., fiber diameter, persistence length).Allows for fine-tuning of scaffold porosity, water retention capacity, and mechanical strength.
D-Phenylalanine Increases resistance to enzymatic degradation and can alter the chirality and packing of the self-assembled structures.Enhances the in vivo longevity of the scaffold and provides a mechanism to control the release kinetics of encapsulated therapeutics.

Integration into Responsive Material Systems

The self-assembled nature of Fmoc-3-Methyl-D-phenylalanine-based materials makes them inherently suitable for the development of "smart" or responsive biomaterials. These materials can undergo a change in their properties in response to specific environmental cues, such as pH, temperature, or the presence of specific enzymes.

The incorporation of the 3-methyl group can further modulate this pH response. The steric bulk of the methyl group can influence the accessibility of the carboxylic acid groups to the solvent, potentially shifting the pKa and altering the pH range over which the material is responsive.

Moreover, the D-amino acid configuration can be leveraged to create enzyme-responsive systems. While the D-amino acid itself is resistant to general proteases, it is possible to incorporate specific enzyme cleavage sites into the design of a larger peptide sequence containing Fmoc-3-Methyl-D-phenylalanine. This would allow for the on-demand degradation of the material and release of an encapsulated payload in the presence of a target enzyme, which is often upregulated in disease states.

The table below outlines potential stimuli and the corresponding responses of material systems incorporating Fmoc-3-Methyl-D-phenylalanine.

StimulusMechanism of ResponsePotential Application
pH Alteration of the ionization state of the carboxylic acid group, leading to changes in electrostatic repulsion and hydrogen bonding within the nanofiber network.Injectable scaffolds for tissue repair, pH-triggered drug release.
Temperature Changes in the strength of hydrophobic interactions and hydrogen bonds that stabilize the self-assembled structure.Thermo-responsive hydrogels for controlled cell sheet detachment.
Enzymes Cleavage of specifically incorporated peptide sequences by target enzymes, leading to the disassembly of the hydrogel matrix.Targeted drug delivery to diseased tissues, biodegradable implants.

Future Perspectives and Emerging Research Directions

Expanding the Scope of Fmoc-3-Methyl-D-Phenylalanine in Synthetic Biology

The field of synthetic biology, which aims to design and construct new biological parts, devices, and systems, stands to benefit significantly from the incorporation of non-canonical amino acids (ncAAs) like 3-Methyl-D-Phenylalanine. The introduction of this unnatural amino acid into proteins can bestow novel functions and properties, thereby expanding the repertoire of biological building blocks.

Genetic Code Expansion and Directed Evolution: A key area of exploration is the use of Fmoc-3-Methyl-D-Phenylalanine in genetic code expansion and directed evolution. frontiersin.orgnih.govresearchgate.net By engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs, researchers can site-specifically incorporate 3-Methyl-D-Phenylalanine into proteins in living organisms. This opens up possibilities for creating proteins with enhanced stability, altered binding specificities, and novel catalytic activities. The methyl group on the phenyl ring can introduce subtle steric changes that can be exploited in directed evolution campaigns to select for proteins with desired functionalities.

Designing Novel Bio-macromolecules: The incorporation of 3-Methyl-D-Phenylalanine can influence the structure and function of peptides and proteins. Its hydrophobic nature can drive specific folding patterns and protein-protein interactions. nih.govaps.org In synthetic biology, this allows for the rational design of peptides with enhanced therapeutic properties or biomaterials with unique self-assembly characteristics.

Research Area in Synthetic BiologyPotential Impact of Fmoc-3-Methyl-D-Phenylalanine
Genetic Code Expansion Enables site-specific incorporation of a non-canonical amino acid with unique steric and hydrophobic properties. frontiersin.orgnih.govresearchgate.net
Directed Evolution Provides a new building block for evolving proteins with novel functions and enhanced stability. nih.gov
Protein Engineering Facilitates the design of proteins with altered binding affinities and catalytic activities. chemimpex.com
Biomaterial Development Influences the self-assembly and mechanical properties of peptide-based materials.

Advanced Methodologies for Large-Scale Synthesis and Characterization

The increasing demand for peptides in research and therapeutics necessitates the development of efficient and scalable synthesis methods for their constituent amino acids, including Fmoc-3-Methyl-D-Phenylalanine.

Advancements in Solid-Phase Peptide Synthesis (SPPS): While SPPS is the cornerstone of peptide synthesis, challenges remain, especially for sequences rich in N-methylated or other modified amino acids. nih.govresearchgate.net Research is focused on developing novel coupling reagents and optimizing reaction conditions to improve the efficiency of incorporating sterically hindered amino acids like 3-Methyl-D-Phenylalanine. nih.gov The development of automated synthesizers and microwave-assisted SPPS are also contributing to faster and more efficient synthesis. bachem.com

Innovative Large-Scale Production Techniques: For therapeutic applications, multi-ton production of peptides is often required. This has spurred the development of innovative large-scale synthesis technologies. Techniques like Molecular Hiving™, which reduces solvent consumption, and Chemo-Enzymatic Peptide Synthesis (CEPS), which allows for the production of longer and more complex peptides, are emerging as viable alternatives to traditional SPPS for large-scale manufacturing. bachem.com

Comprehensive Characterization: The purity and identity of Fmoc-3-Methyl-D-Phenylalanine and the peptides incorporating it are critical. A suite of analytical techniques is employed for their characterization.

Analytical TechniqueInformation Obtained
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and the final peptide. nih.govresearchgate.net
Mass Spectrometry (MS) Confirms the molecular weight of the compound and the peptide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the three-dimensional structure and conformation of the peptide.

Novel Applications in Diagnostic Tools and Biosensors

The unique properties of non-canonical amino acids are being harnessed to develop novel diagnostic tools and biosensors with improved sensitivity and specificity. While direct applications of Fmoc-3-Methyl-D-Phenylalanine in this area are still emerging, the broader field of ncAA-based diagnostics provides a roadmap for its potential use.

Fluorescent Biosensors: The incorporation of ncAAs with unique spectroscopic properties can be used to create fluorescent biosensors. While 3-Methyl-D-Phenylalanine itself is not fluorescent, its derivatives or its influence on the local environment of a fluorescent probe could be exploited. For instance, the subtle conformational changes induced by this amino acid could modulate the signal of a nearby fluorophore, enabling the detection of specific analytes. Research into fluorescent derivatives of phenylalanine demonstrates the potential for developing such probes. nih.gov

Electrochemical Biosensors: Electrochemical sensors offer a sensitive and portable platform for diagnostics. The development of biosensors for phenylalanine detection, often for diagnosing conditions like phenylketonuria, highlights the interest in monitoring amino acid levels. researchgate.netnih.gov While these sensors typically target the natural L-phenylalanine, the principles could be adapted to create sensors specific for modified amino acids like 3-Methyl-D-Phenylalanine, potentially as biomarkers for specific metabolic pathways or disease states.

Synergistic Approaches Combining 3-Methyl-D-Phenylalanine with Other Non-Canonical Residues

The true power of non-canonical amino acids may lie in their combined use to create peptides and proteins with finely tuned properties. The interplay of different ncAAs can lead to synergistic effects that would be unattainable with single substitutions.

Creating Multifunctional Peptides: The combination of different ncAAs can be used to introduce multiple functionalities into a single peptide. For instance, 3-Methyl-D-Phenylalanine could be used to enhance the stability and cell permeability of a peptide, while another ncAA could be introduced to provide a specific binding motif or a reactive handle for bioconjugation. This approach is particularly promising for the development of targeted therapeutics and advanced biomaterials.

Q & A

Q. What are the standard protocols for synthesizing Fmoc-3-Methyl-D-Phenylalanine using solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Deprotection : Use 30% piperidine in DMF for Fmoc removal, shaking for 20 minutes, followed by DMF and DCM rinses. Repeat deprotection to ensure complete removal .
  • Coupling : Employ 3 equivalents of Fmoc-3-Methyl-D-Phenylalanine with coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF). Shake for 30 minutes, then repeat coupling to enhance yield .
  • Cleavage : Treat the resin-bound peptide with TFA/triisopropylsilane/phenol (95:2.5:2.5) for 2–4 hours to cleave and deprotect the peptide .
  • Purification : Use reverse-phase HPLC with PLRP-S columns under basic conditions (0.1% NH4_4OH) to achieve >95% purity .

Q. How should researchers optimize purification methods for Fmoc-3-Methyl-D-Phenylalanine?

Methodological Answer:

  • Column Selection : PLRP-S or C18 columns are optimal for separating closely related impurities .
  • Mobile Phase : Use gradients of acetonitrile/water with 0.1% TFA or NH4_4OH to reduce aggregation. Basic conditions improve solubility for D-amino acid derivatives .
  • Purity Validation : Confirm purity via HPLC (λ = 214 nm) and mass spectrometry (e.g., MALDI-TOF) .

Q. What are the recommended storage conditions for Fmoc-3-Methyl-D-Phenylalanine?

Methodological Answer:

  • Solid Form : Store at -20°C in airtight, light-protected containers to prevent degradation .
  • Stock Solutions : Prepare in DMSO or DMF at 10–100 mM. Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles .
  • Handling : Warm solutions to 37°C and sonicate briefly to resolubilize precipitated material .

Advanced Research Questions

Q. How can researchers mitigate racemization during D-configuration incorporation in SPPS?

Methodological Answer:

  • pH Control : Maintain reaction pH >7 to prevent protonation of the α-amine, which accelerates racemization. Avoid excessively basic conditions (>pH 9) to prevent Fmoc cleavage .
  • Coupling Additives : Use HOBt or Oxyma as racemization suppressants. Reduce reaction temperature to 0–4°C during coupling .
  • Monitoring : Analyze diastereomer formation via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictory data on dipeptide formation during Fmoc protection?

Methodological Answer:

  • Concentration Optimization : Lower resin loading (<0.2 mmol/g) and reduce Fmoc-Cl excess (<3 equivalents) to minimize intermolecular coupling .
  • Kinetic Analysis : Use LC-MS to track reaction progress. If dipeptides dominate, introduce capping steps (e.g., acetic anhydride) after coupling to terminate unreacted amines .
  • Solvent Selection : High-polarity solvents (e.g., DMF) improve reagent diffusion and reduce side reactions .

Q. How do solubility characteristics impact experimental design for this compound?

Methodological Answer:

  • Solvent Compatibility : Fmoc-3-Methyl-D-Phenylalanine is soluble in DMF, DMSO, and methanol but insoluble in water. For aqueous systems, prepare stock solutions in DMSO (<5% v/v) to avoid precipitation .
  • In Vivo Studies : Formulate with co-solvents like PEG300 and Tween 80 for intravenous administration. Ensure sequential addition and clarity at each step .
  • Crystallization : Dissolve in hot nanopure water (90°C) and slowly cool to obtain single crystals for structural analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported purity levels after synthesis?

Methodological Answer:

  • Source Validation : Compare batch-specific Certificates of Analysis (CoA) for HPLC conditions and impurity thresholds .
  • Reproducibility Checks : Repeat synthesis with identical reagents (e.g., same Fmoc-Cl supplier) to isolate batch-dependent variability .
  • Advanced Characterization : Use 1^1H-NMR to detect trace solvents (e.g., residual DMF) or diastereomers that HPLC may miss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.